POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID
Brand Name: Vulcanchem
CAS No.: 25038-81-7
VCID: VC3693367
InChI: InChI=1S/C12H12N2O.C10H2O6/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-8H,13-14H2;1-2H
SMILES: C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Molecular Formula: C22H14N2O7
Molecular Weight: 418.4 g/mol

POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID

CAS No.: 25038-81-7

Cat. No.: VC3693367

Molecular Formula: C22H14N2O7

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID - 25038-81-7

Specification

CAS No. 25038-81-7
Molecular Formula C22H14N2O7
Molecular Weight 418.4 g/mol
IUPAC Name 4-(4-aminophenoxy)aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone
Standard InChI InChI=1S/C12H12N2O.C10H2O6/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-8H,13-14H2;1-2H
Standard InChI Key NXDMHKQJWIMEEE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Canonical SMILES C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Introduction

Poly(pyromellitic dianhydride-co-4,4'-oxydianiline), amic acid (CAS 25038-81-7) is a high-performance polymeric precursor critical for synthesizing thermally stable polyimides. Its unique structure and reactivity make it indispensable in advanced industrial applications, particularly in electronics and aerospace engineering. Below is a comprehensive analysis of its properties, synthesis, applications, and research insights.

Synthesis and Manufacturing

The polymer is synthesized via polycondensation of pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) under controlled conditions:

  • Stoichiometry: A 1:1 molar ratio of PMDA to ODA is critical to prevent gelation .

  • Solvent System: NMP ensures monomer solubility and reaction homogeneity .

  • Temperature: Maintained below 50°C during amic acid formation to avoid premature cyclization .

Industrial Production:
Large-scale reactors monitor molecular weight and viscosity, with post-synthesis filtration to remove impurities .

Electronics

  • Dielectric Films: Used in high-density interconnects and multichip modules due to low dielectric constants .

  • Semiconductor Coatings: Provides thermal stability (~300°C) and electrical insulation .

Aerospace and Automotive

  • Lightweight Components: Polyimide derivatives exhibit high strength-to-weight ratios, ideal for engine parts and structural materials .

Membranes

  • Gas Separation: Carbon hollow fiber membranes derived from this compound show high selectivity in industrial filtration .

Thermal Imidization Kinetics

  • FTIR Analysis:

    • Amic Acid: Carboxylic acid carbonyl stretch at 1,650 cm⁻¹.

    • Polyimide: Imide carbonyl peak at 1,720 cm⁻¹ post-300°C heating .

  • Isomer Reactivity:
    Isomeric forms of the amic acid influence imidization rates, with para-linked structures showing faster cyclization than meta-isomers .

Case Study: Aerospace Coatings

A 2024 study demonstrated polyimide coatings derived from this precursor maintained adhesion and durability on titanium substrates at 250°C, outperforming conventional materials .

Comparison with Related Compounds

PropertyPoly(amic acid)Polyimide
Thermal StabilityStable up to 200°CStable up to 400°C
Mechanical StrengthModerateHigh
Dielectric Constant3.2–3.52.8–3.1
SolubilitySoluble in polar solventsInsoluble

The amic acid’s solubility enables solution processing, while its polyimide form excels in extreme environments .

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